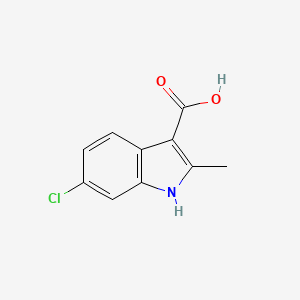

6-Chloro-2-methyl-1H-indole-3-carboxylic acid

Description

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring a chlorine substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and antipyretic agents . Its structural features influence reactivity, solubility, and biological activity, making comparative analysis with analogs critical for optimizing drug design.

Properties

IUPAC Name |

6-chloro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEXXHGWBCGGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669117 | |

| Record name | 6-Chloro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920023-47-8 | |

| Record name | 6-Chloro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds related to 6-Chloro-2-methyl-1H-indole-3-carboxylic acid can act as inhibitors of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast, colon, and pancreatic cancer. These inhibitors may selectively inhibit the growth of mammalian cancer cells, thus presenting potential therapeutic avenues for cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory effects. Inhibitors that target specific pathways involved in inflammation can be beneficial in treating conditions such as psoriasis and other inflammatory diseases. The ability of this compound to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Biochemical Applications

Biocatalysis

Recent studies have highlighted the role of UbiD-like enzymes, which utilize modified flavins to catalyze decarboxylation reactions involving aromatic substrates. The unique structure of this compound may facilitate its use in biocatalysis, where it can serve as a substrate or a co-factor in enzymatic reactions .

Research on Metabolic Pathways

As a derivative of indole, this compound can be used to study metabolic pathways involving indole derivatives. Its interactions with various enzymes could provide insights into metabolic processes and the development of metabolic engineering strategies for producing valuable compounds .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

6-Chloroindole-2-carboxylic Acid (CAS 16732-75-5)

- Structure : Differs in the carboxylic acid position (C2 vs. C3) and lacks the C2 methyl group.

- Properties : Reduced steric hindrance at C2 may enhance solubility compared to the target compound. Reported molecular weight is 195.6 g/mol .

- Applications : Used in kinase inhibition studies, highlighting the importance of carboxylate positioning in target binding .

3-Ethyl-6-chloro-1H-indole-2-carboxylic Acid

- Structure : Ethyl group at C3 instead of C2 methyl; chlorine retained at C6.

- Properties : Melting point (193–195°C) and NMR data (δ 13.03 ppm for NH) suggest stronger intermolecular hydrogen bonding due to the ethyl group’s electron-donating effect .

- Synthesis : Prepared via hydrolysis of methyl esters, a method applicable to the target compound’s derivatives .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Chlorine at C7 instead of C6; methyl at C3.

Ester Derivatives

Methyl 6-Chloro-1H-indole-3-carboxylate

- Structure : Methyl ester of the target compound.

- Relevance : Key synthetic precursor; hydrolysis yields the carboxylic acid. CAS 10406-05-0 .

- Applications : Ester derivatives are often used to improve cell membrane permeability in prodrug designs .

Methyl 2-Chloro-1H-indole-3-carboxylate

Substituent Electronic Effects

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Methoxy at C5 introduces electron-donating effects, contrasting with the electron-withdrawing chlorine at C6.

6-Amino-1-methyl-1H-indole-3-carboxylic Acid

- Structure: Amino group at C6 instead of chlorine; methyl at N1.

- Properties: The amino group increases hydrophilicity and may facilitate hydrogen bonding in drug-receptor interactions .

Physicochemical and Spectroscopic Data Comparison

Biological Activity

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic compound known for its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid functional group. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of approximately 209.63 g/mol. The compound has garnered interest in pharmacological research due to its promising biological activities.

The compound exhibits a melting point of 75-77 °C and moderate solubility in organic solvents. The presence of the chlorine and methyl groups contributes to its reactivity and potential biological activities, making it a valuable candidate for further synthetic modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Melting Point | 75-77 °C |

| Solubility | Moderate in organic solvents |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to indole-3-carboxylic acid derivatives. For instance, derivatives have shown significant activity against viruses such as SARS-CoV-2. While specific data on this compound's antiviral efficacy is limited, its structural similarities with other active compounds suggest a potential for similar activity.

In vitro studies have demonstrated that indole derivatives can inhibit viral replication effectively. For example, one study reported that a related compound inhibited SARS-CoV-2 replication at concentrations as low as 52 µM, showcasing the therapeutic promise of indole-based structures in antiviral drug development .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. A related indole compound demonstrated significant tumor growth inhibition in mouse xenograft models, indicating that the indole scaffold may be beneficial in cancer therapy . Although direct studies on this compound are scarce, its structural characteristics imply potential activity against various cancer types.

The pharmacodynamics of this compound are still being elucidated. However, the presence of the carboxylic acid group allows for interactions with biological systems that may influence enzyme activity and receptor binding.

Case Studies

- Antiviral Activity Against SARS-CoV-2 :

- Anticancer Activity :

Q & A

Basic: What are the key physicochemical properties of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid?

Answer:

The compound has a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol (derived from structurally similar indole derivatives) . Key properties include:

Methodological Note: Use HPLC (>95% purity) for purity assessment and NMR (¹H/¹³C) for structural confirmation .

Basic: What synthetic routes are employed for preparing this compound?

Answer:

Two primary methods are adapted from indole-carboxylic acid syntheses:

Method A (Condensation):

- Reagents: 3-Formyl-1H-indole precursor, chloroacetic acid, sodium acetate.

- Conditions: Reflux in acetic acid (3–5 h) to form the carboxylic acid moiety .

- Workup: Filter crystalline precipitate, wash with acetic acid/water, recrystallize (DMF/acetic acid) .

Method B (Functional Group Modification):

- Start with 6-chloro-2-methylindole and oxidize the 3-position methyl group to a carboxylic acid via KMnO₄ or CrO₃ under controlled conditions .

Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yield via mass spectrometry .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling: Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Avoid drainage release .

- Storage: Store in a sealed container under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the carboxylic acid group .

- Decomposition Risks: Exposure to strong acids/bases or UV light may degrade the indole ring. Test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: What analytical techniques are recommended for characterizing purity and structure?

Answer:

Data Contradiction Tip: If melting point discrepancies arise, cross-validate with DSC and elemental analysis .

Advanced: How do chlorine and methyl substituents influence reactivity and bioactivity?

Answer:

- Chlorine (6-position): Enhances electrophilic substitution resistance and may improve lipid solubility (logP ~2.17, analogous to 6-methylindole-3-carboxylic acid) .

- Methyl (2-position): Steric hindrance reduces rotational freedom, potentially increasing binding specificity to biological targets (e.g., enzymes) .

- Comparative Analysis: 5-Chloro-1H-indole-3-carboxylic acid shows weaker antimicrobial activity than 6-chloro analogues, highlighting positional sensitivity .

Advanced: What are the potential biological targets or applications of this compound?

Answer:

- Enzyme Inhibition: The indole scaffold is known to inhibit tyrosine kinases (e.g., PDGFR) and phosphatases (PTP inhibitors) .

- Antimicrobial Studies: Structural analogues exhibit activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption .

- Cancer Research: Indole derivatives interfere with tubulin polymerization (IC₅₀ ~1.2 µM in breast cancer models) .

Methodological Note: For bioactivity assays, use cell viability (MTT) and enzymatic inhibition (fluorescence-based) protocols .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate Studies: Test under standardized conditions (e.g., pH 7.4, 37°C) using multiple cell lines (e.g., HeLa, MCF-7) .

- SAR Analysis: Compare substituent effects (e.g., 6-Cl vs. 5-Cl) via computational docking (AutoDock Vina) to identify binding site interactions .

- Control Variables: Account for batch-to-batch purity variations (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.